3-(p-Toluenesulfonyloxy)anisole
Description
3-(p-Toluenesulfonyloxy)anisole is a specialized aromatic ether derivative featuring a methoxybenzene (anisole) backbone substituted with a p-toluenesulfonyloxy (-OTs) group at the 3-position. Its structure combines the electron-donating methoxy group of anisole with the electron-withdrawing tosyl group, making it a versatile intermediate in organic synthesis, particularly in the preparation of urea derivatives for advanced materials .
The compound is frequently utilized in patent literature as a precursor for synthesizing N,N'-diarylurea derivatives, which are critical developers in thermosensitive recording materials. These materials require high thermal stability, controlled reactivity, and environmental safety, properties enhanced by the toluenesulfonyloxy group’s steric and electronic effects .
Properties
CAS No. |
3899-92-1 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-6-8-14(9-7-11)19(15,16)18-13-5-3-4-12(10-13)17-2/h3-10H,1-2H3 |
InChI Key |
SHVYNQOQIWZPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyphenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 3-methoxyphenyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-methoxyphenyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-methoxyphenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxyphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methoxyphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Sulfonyl Groups
The sulfonyloxy group’s identity significantly impacts physicochemical properties. Key comparisons include:
- Electronic Effects : The p-toluenesulfonyl group (electron-withdrawing) enhances thermal stability compared to mesitylenesulfonyl (bulkier but less electron-withdrawing), as evidenced by higher melting points (166–169°C vs. 150.6°C) .
- Steric Effects : Mesitylenesulfonyl’s bulkiness reduces crystal lattice energy, lowering melting points. This property is leveraged to fine-tune material processing temperatures .
Positional Isomers and Substituent Orientation
The position of the sulfonyloxy group relative to the methoxy group dictates reactivity and application performance:
- Ortho vs. Para Substitution : Ortho-substituted analogs exhibit steric clashes, reducing their efficacy in forming uniform urea derivatives. Para-substitution (as in 3-(p-Toluenesulfonyloxy)anisole) avoids steric issues while maintaining electronic effects critical for developer performance .
Functional Group Replacements
Replacing the sulfonyloxy group with other functionalities alters chemical behavior:
- Reactivity : 3-(Chloromethyl)anisole’s chloromethyl group enables nucleophilic substitution, whereas the tosyl group in 3-(p-Toluenesulfonyloxy)anisole facilitates elimination or sulfonate displacement reactions .
- Solubility : Polyether-linked tosyl derivatives (e.g., compound 8 in ) exhibit superior solubility in polar solvents compared to aromatic tosylates, broadening their utility in pharmaceutical synthesis .
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